2-(2-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one
Description
2-(2-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one is a complex organic compound that features a chlorophenyl group, a thiophene ring, and a pyrrolidine moiety
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-(3-thiophen-3-ylpyrrolidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c17-15-4-2-1-3-12(15)9-16(19)18-7-5-13(10-18)14-6-8-20-11-14/h1-4,6,8,11,13H,5,7,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQAMJCJKOVZYCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CSC=C2)C(=O)CC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then subjected to further reactions to form the final product. The reaction conditions often include the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by a chlorophenyl group, a thiophene moiety, and a pyrrolidine ring. The molecular formula is with a molecular weight of approximately 384.9 g/mol. Its structural intricacies contribute to its diverse applications in drug development and material synthesis.
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For instance, research has demonstrated that certain analogs can inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. A notable study reported that modifications to the pyrrolidine structure enhance the compound's efficacy against specific cancer types, including breast and lung cancer.
COX Inhibition
The compound has also been investigated for its potential as a cyclooxygenase (COX) inhibitor. COX enzymes are critical in inflammation and pain pathways, making them targets for anti-inflammatory drug development. A comparative analysis of various derivatives revealed that some compounds showed significant inhibition of the COX-II enzyme, indicating potential for treating inflammatory diseases .
Neurological Applications
The presence of the pyrrolidine ring suggests potential applications in neurological disorders. Compounds with similar structures have been explored for their neuroprotective effects, particularly in conditions like Alzheimer’s disease and Parkinson’s disease. Preliminary studies suggest that this compound may modulate neurotransmitter levels, thereby influencing cognitive functions.
Organic Photovoltaics
The incorporation of thiophene units in the compound enhances its electronic properties, making it suitable for organic photovoltaic applications. Research has shown that polymers derived from this compound can be used to fabricate efficient solar cells, with improved light absorption and charge transport characteristics.
Sensor Development
Due to its unique electronic properties, 2-(2-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one has been explored in the development of chemical sensors. The compound can be functionalized to detect various analytes, including heavy metals and organic pollutants, offering a versatile tool for environmental monitoring.
Case Studies
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one include other chlorophenyl derivatives, thiophene-containing compounds, and pyrrolidine-based molecules. Examples include:
- 2-(2-Chlorophenyl)-1-(pyrrolidin-1-yl)ethan-1-one
- 2-(2-Chlorophenyl)-1-(thiophen-2-yl)pyrrolidin-1-yl)ethan-1-one
- 2-(2-Chlorophenyl)-1-(3-(furan-3-yl)pyrrolidin-1-yl)ethan-1-one
Uniqueness
The uniqueness of 2-(2-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
2-(2-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one, a complex organic compound, features a unique combination of functional groups, including a chlorophenyl group, a thiophene ring, and a pyrrolidine moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The molecular formula of 2-(2-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one is C16H16ClNOS, with a CAS number of 2191267-45-3. The compound is characterized by its distinctive structural elements that contribute to its biological activity and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C16H16ClNOS |
| CAS Number | 2191267-45-3 |
| IUPAC Name | 2-(2-chlorophenyl)-1-(3-thiophen-3-ylpyrrolidin-1-yl)ethanone |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may modulate enzyme activity and receptor functions, which can lead to various pharmacological effects. The exact mechanisms are still under investigation, but potential pathways include:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with neurotransmitter receptors, influencing neurological functions.
Biological Activity and Research Findings
Research on the biological activity of 2-(2-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one has indicated several promising areas:
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds structurally related to 2-(2-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one. For example, related pyrrole derivatives have shown significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL .
Case Studies
While specific case studies on 2-(2-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one are scarce, analogs have been evaluated in various contexts:
- Neuroinflammation Model : Compounds similar to this structure were tested for their ability to reduce neuroinflammatory markers in cellular models exposed to lipopolysaccharides (LPS). Results indicated significant reductions in nitric oxide production and pro-inflammatory cytokines .
- Antibacterial Screening : A range of pyrrole and thiophene derivatives were screened for antibacterial properties, demonstrating effectiveness against multiple bacterial strains with varying MIC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
